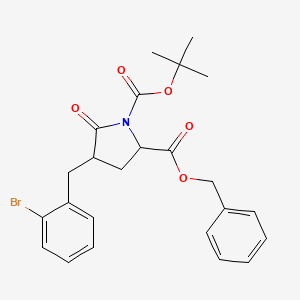
(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a sulfonamide with an epoxide in the presence of a base, leading to the formation of the oxathiazolidine ring. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor technology, which allows for efficient heat exchange and high yield. This method is advantageous for scaling up the production while maintaining safety and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism by which (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide exerts its effects involves interactions with various molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing enzymatic activities and other biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
1,3,2-Dioxathiolane 2,2-dioxide: Another heterocyclic compound with similar sulfur and oxygen atoms in its ring structure.
1,2-Oxathiolane 2,2-dioxide: Shares the oxathiazolidine ring but differs in the positioning of substituents.
Uniqueness: (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its chiral nature and the presence of a carbobenzyloxy (Cbz) group, which imparts specific reactivity and stability. This makes it particularly valuable in asymmetric synthesis and as a precursor for more complex molecules .
Properties
Molecular Formula |
C11H13NO5S |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
benzyl (5S)-5-methyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO5S/c1-9-7-12(18(14,15)17-9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 |
InChI Key |
AZFBMZKYRMVEHL-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CN(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


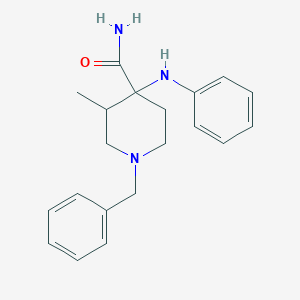

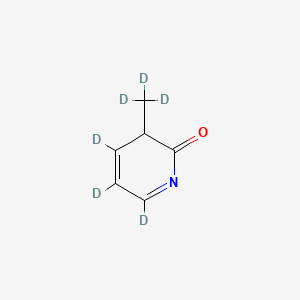
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)

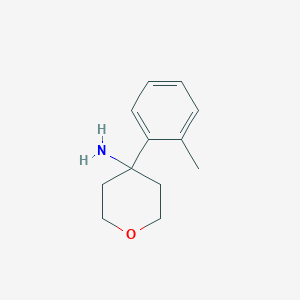
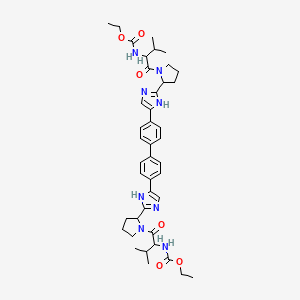
![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)



![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
